molecular formula C43H55NO14 B12753305 [(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate

[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate

Cat. No.: B12753305
M. Wt: 809.9 g/mol
InChI Key: SGMHCUIZVQCKKQ-IUCXNUJESA-N
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Description

The compound [(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, methoxy, and acetyloxy groups. The presence of these functional groups and the compound’s stereochemistry make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the core structure: This step often involves cyclization reactions to form the hexacyclic core.

    Functional group modifications: Introduction of acetyloxy, methoxy, and hydroxyl groups through selective reactions such as esterification, methylation, and hydroxylation.

    Final assembly: Coupling reactions to attach the 4-methoxybenzoate moiety to the core structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups such as methoxy and acetyloxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction could lead to the formation of alkanes or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its complex structure and functional groups.

    Industry: Utilized in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate lies in its complex hexacyclic structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H55NO14

Molecular Weight

809.9 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate

InChI

InChI=1S/C43H55NO14/c1-9-44-20-40(21-50-3)28(56-38(47)23-10-14-25(51-4)15-11-23)18-29(53-6)42-27-19-41(49)36(57-39(48)24-12-16-26(52-5)17-13-24)30(27)43(58-22(2)45,35(46)37(41)55-8)31(34(42)44)32(54-7)33(40)42/h10-17,27-37,46,49H,9,18-21H2,1-8H3/t27-,28+,29?,30+,31?,32?,33+,34?,35-,36+,37-,40-,41-,42?,43+/m0/s1

InChI Key

SGMHCUIZVQCKKQ-IUCXNUJESA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@@H]4C[C@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C8=CC=C(C=C8)OC)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C8=CC=C(C=C8)OC)COC

Origin of Product

United States

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